2-氯-5-甲酰基烟酰腈

描述

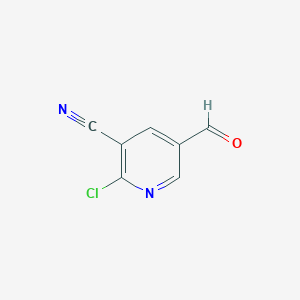

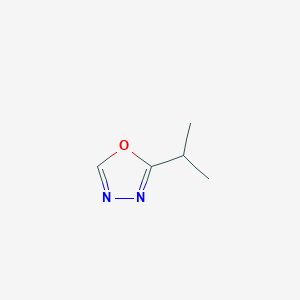

2-Chloro-5-formylnicotinonitrile is a chemical compound with the molecular formula C7H3ClN2O and a molecular weight of 166.56 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-formylnicotinonitrile consists of seven carbon atoms, three hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom . The exact spatial arrangement of these atoms can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis

The predicted boiling point of 2-Chloro-5-formylnicotinonitrile is 278.1±35.0 °C, and its predicted density is 1.41±0.1 g/cm3 . Its pKa is predicted to be -4.16±0.10 .科学研究应用

合成途径和抗癌潜力

2-氯-5-甲酰基烟酰腈作为一种多功能中间体,用于合成各种药理活性化合物。例如,它已被用于合成具有潜在抗癌活性的 2-氨基-3-氰基吡啶衍生物。这些衍生物包括嘧啶、硫脲、乙酰胺和异吲哚啉衍生物,展示了该化合物在抗癌剂多样化中的用途 (Mansour 等,2021)。

光电化学检测应用

此外,2-氯-5-甲酰基烟酰腈已在光电化学检测领域找到应用。具体来说,它的衍生物 5-甲酰基胞嘧啶已被用于构建生物传感器,用于检测植物中的遗传修饰。该应用强调了该化合物在生物技术研究中的相关性及其在环境监测和农业研究中的潜力 (Li 等,2019)。

环境和生物技术研究

2-氯-5-甲酰基烟酰腈衍生物的环境和生物技术应用非常重要。研究表明它在生物转化过程中发挥作用,特别是在将 2-氯-3-氰基吡啶转化为 2-氯烟酸中,2-氯烟酸是合成农药和药品的关键前体。这展示了该化合物在可持续化学中的重要性及其在开发环保生物催化过程中的潜力 (Jin 等,2011)。

抗菌和抗微生物应用

此外,2-氯-5-甲酰基烟酰腈及其衍生物因其抗菌和抗微生物特性而被探索。研究发现由这种化学物质合成的化合物是有效的抗菌和抗微生物剂,表明它在解决耐药性微生物感染方面的潜力及其在开发新型抗菌化合物中的用途 (Ali 等,2013)。

作用机制

Target of Action

The primary target of 2-Chloro-5-formylnicotinonitrile is the Peroxisome Proliferator-Activated Receptor (PPAR) . PPARs are members of the nuclear hormone receptor family, playing pivotal roles in regulating glucose and lipid metabolism as well as inflammation .

Mode of Action

2-Chloro-5-formylnicotinonitrile interacts with its targets through a series of biochemical reactions. Specifically, MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of 2-Chloro-5-formylnicotinonitrile to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This process is concentration-dependent .

Biochemical Pathways

The compound affects several biochemical pathways. It triggers perilipin 2 expression via PPARδ and induces lipogenesis and triglyceride accumulation in human THP-1 Macrophages . Profiling expression of PPAR target genes showed upregulation of several genes involved in lipid uptake, transport, and storage as well as fatty acid synthesis .

Pharmacokinetics

The compound’s molecular weight is 16656 , which may influence its bioavailability and distribution within the body.

Result of Action

The action of 2-Chloro-5-formylnicotinonitrile results in significant changes at the molecular and cellular levels. It leads to the upregulation of perilipin 2 (PLIN2), a well-known PPARγ target . This upregulation occurs in many human and murine macrophage cell models and also primary cells . In line with this and with upregulation of PLIN2 protein, the compound elevates lipogenesis and increases triglyceride levels .

安全和危害

属性

IUPAC Name |

2-chloro-5-formylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O/c8-7-6(2-9)1-5(4-11)3-10-7/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLGDNLEUWDYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-formylnicotinonitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)

![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)

![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)